molecular formula C18H24N2O2S B2480207 N-(2-(dimethylamino)-2-phenylethyl)-1-(m-tolyl)methanesulfonamide CAS No. 1209622-05-8

N-(2-(dimethylamino)-2-phenylethyl)-1-(m-tolyl)methanesulfonamide

Cat. No.: B2480207
CAS No.: 1209622-05-8
M. Wt: 332.46
InChI Key: VMIVSIBCRXFMGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(dimethylamino)-2-phenylethyl)-1-(m-tolyl)methanesulfonamide is a useful research compound. Its molecular formula is C18H24N2O2S and its molecular weight is 332.46. The purity is usually 95%.
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Scientific Research Applications

Carbonic Anhydrase Inhibition

One notable application of similar compounds is in the inhibition of carbonic anhydrases. For instance, 2-N,N-Dimethylamino-1,3,4-thiadiazole-5-methanesulfonamide was tested for its interaction with mammalian carbonic anhydrase isozymes, showing potent inhibition of several isoforms. This suggests its potential application in treating conditions where inhibition of carbonic anhydrase is beneficial (Temperini et al., 2008).

Anticancer Agents

Methanesulfonamide derivatives have been studied for their potential as anticancer agents. For example, m-AMSA (4′-(9-Acridinylamino)methanesulfon-m-anisidide) and N-(phosphonacetyl)-l-aspartate (PALA) are two compounds that have shown promising potential in cancer treatment based on preclinical and early clinical trials (Rozencweig et al., 2004).

Methane Activation and Functionalization

Research into metal(IV) imide complexes, particularly those involving 5d metals, has shown that these complexes can react with methane to form dimethylamine. Such studies highlight the potential of specific compounds in catalyzing methane functionalization, an important reaction for industrial chemistry (Moulder & Cundari, 2017).

Microbial Metabolism and Bioreduction

Compounds similar to N-(2-(dimethylamino)-2-phenylethyl)-1-(m-tolyl)methanesulfonamide have been used to study microbial metabolism and bioreduction processes. For instance, microbial cultures were screened for their ability to catalyze the reduction of specific methanesulfonamide derivatives, leading to the production of chiral intermediates for pharmaceutical applications (Patel et al., 1993).

Chemical and Spectroscopic Properties

The chemical and spectroscopic properties of methanesulfonamide derivatives, including their antimicrobial activities, have been studied extensively. These compounds' structural characteristics and biological activities offer insights into their potential applications in developing new pharmaceuticals (Eren et al., 2019).

Properties

IUPAC Name

N-[2-(dimethylamino)-2-phenylethyl]-1-(3-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2S/c1-15-8-7-9-16(12-15)14-23(21,22)19-13-18(20(2)3)17-10-5-4-6-11-17/h4-12,18-19H,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMIVSIBCRXFMGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NCC(C2=CC=CC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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